molecular formula C8H17ClO2S B12836648 2-Ethyl-6-hexanesulfonyl chloride

2-Ethyl-6-hexanesulfonyl chloride

Cat. No.: B12836648
M. Wt: 212.74 g/mol
InChI Key: HCNJYWVNMMGDKF-UHFFFAOYSA-N
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Description

2-Ethyl-6-hexanesulfonyl chloride is an organosulfur compound characterized by a sulfonyl chloride functional group (-SO₂Cl) attached to a hexane backbone with an ethyl substituent at the 2-position. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other sulfonyl-containing derivatives.

Properties

Molecular Formula

C8H17ClO2S

Molecular Weight

212.74 g/mol

IUPAC Name

5-methylheptane-1-sulfonyl chloride

InChI

InChI=1S/C8H17ClO2S/c1-3-8(2)6-4-5-7-12(9,10)11/h8H,3-7H2,1-2H3

InChI Key

HCNJYWVNMMGDKF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-hexanesulfonyl chloride typically involves the chlorination of the corresponding sulfonic acid or sulfonate ester. One common method is the reaction of 2-ethyl-6-hexanesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C8H18O3S+SOCl2C8H17ClO2S+SO2+HCl\text{C8H18O3S} + \text{SOCl2} \rightarrow \text{C8H17ClO2S} + \text{SO2} + \text{HCl} C8H18O3S+SOCl2→C8H17ClO2S+SO2+HCl

This reaction requires careful control of temperature and the use of an inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-Ethyl-6-hexanesulfonyl chloride can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-hexanesulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids or sulfonates.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Produces sulfonamides, sulfonate esters, or sulfonate salts.

    Reduction: Yields sulfides.

    Oxidation: Forms sulfonic acids or sulfonates.

Scientific Research Applications

2-Ethyl-6-hexanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as the sulfonation of proteins and peptides.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of surfactants, dyes, and polymers due to its reactive sulfonyl chloride group.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-hexanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives. The sulfonyl group acts as an electrophile, facilitating the nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Ethyl-6-hexanesulfonyl chloride with three structurally related sulfonyl chlorides, based on molecular structure, hazards, and applications.

Compound Name CAS Number Molecular Formula Key Hazards Applications/Notes
2-Ethyl-6-hexanesulfonyl chloride Not Available C₈H₁₅ClO₂S (inferred) Likely corrosive (skin/eyes), respiratory irritation (inferred from analogs) Synthetic intermediate for sulfonates/sulfonamides; potential use in pharmaceuticals .
Ethanesulfonyl Chloride, 2-Chloro- 1622-32-8 C₂H₄Cl₂O₂S Acute toxicity (oral), skin corrosion, respiratory irritation Limited long-term toxicity data; requires OSHA-compliant PPE .
1-Hexanesulfonyl chloride, Tridecafluoro- 55591-23-6 C₆F₁₃ClO₂S High stability due to fluorination; potential environmental persistence Used in specialty polymers and surfactants; fluorinated analogs enhance thermal stability .
Ethenesulfonyl Chloride 6608-47-5 C₂H₃ClO₂S Skin corrosion (Category 1A), respiratory irritation (H335) Research applications; restricted to controlled environments due to high reactivity .

Key Observations:

Structural Differences :

  • Ethanesulfonyl Chloride, 2-Chloro- : Shorter carbon chain (C2) with a chloro substituent, leading to higher volatility compared to hexane derivatives.
  • Fluorinated Hexanesulfonyl Chloride : Fluorine substituents increase chemical inertness and resistance to hydrolysis but raise environmental concerns .
  • Ethenesulfonyl Chloride : Unsaturated ethene backbone enhances electrophilicity, making it more reactive in nucleophilic substitutions .

Hazard Profiles: All sulfonyl chlorides exhibit skin/eye corrosion and respiratory irritation risks. Ethanesulfonyl Chloride, 2-Chloro-, lacks long-term toxicity data, necessitating stringent exposure controls .

Reactivity and Applications :

  • 2-Ethyl-6-hexanesulfonyl chloride ’s ethyl group may sterically hinder reactions compared to smaller analogs like Ethanesulfonyl Chloride, 2-Chloro-.
  • Fluorinated derivatives are favored in high-performance materials, while simpler analogs like Ethenesulfonyl Chloride are used in lab-scale syntheses .

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